N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
Properties
CAS No. |
132686-94-3 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
6,11-diethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C16H17N3O/c1-3-18-13-9-5-6-10-14(13)19(4-2)16(20)12-8-7-11-17-15(12)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
TUQHQPVULWJHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves a multi-step process centered on the formation of the benzodiazepinone core followed by selective N-alkylation to introduce the diethyl groups.
- Cyclocondensation Reaction: Formation of the benzodiazepinone ring system by condensation of a suitable aminopyridine derivative with an appropriate ortho-substituted benzoyl or anthranilic acid derivative.
- N-Alkylation: Introduction of ethyl groups at the nitrogen atoms (N6 and N11) via alkylation reactions using ethyl halides under basic conditions.
Detailed Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Preparation of aminopyridine intermediate | Starting from 2-chloronicotinic acid or related pyridine derivatives | The pyridine ring is functionalized to introduce amino groups necessary for cyclization |
| 2 | Cyclocondensation | Condensation of aminopyridine with ortho-substituted benzoyl derivatives in acidic medium (e.g., sulfuric acid) | Reflux in butanol or similar solvent at ~80°C for several hours to form the benzodiazepinone core |
| 3 | N-Alkylation | Treatment with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate | Selective alkylation at N6 and N11 positions to yield the diethyl-substituted product |
| 4 | Purification | Recrystallization or chromatographic techniques | To obtain high purity compound suitable for further applications |
Industrial Scale Considerations
- Industrial synthesis follows the same general pathway but uses industrial-grade solvents and reagents.
- Reaction parameters such as temperature, solvent volume, and reaction time are optimized for yield and purity.
- Purification is often achieved by recrystallization from solvents like ethanol or by preparative chromatography.
- Process control includes monitoring by HPLC and NMR to ensure batch consistency.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Butanol, ethanol, or similar alcohols | Provides good solubility and reflux conditions |
| Temperature | 80–110°C | Reflux temperature for cyclocondensation |
| Catalyst/Acid | Sulfuric acid (catalytic amounts) | Promotes cyclization |
| Base for Alkylation | Sodium hydride, potassium carbonate | Ensures deprotonation of nitrogen for alkylation |
| Alkylating Agent | Ethyl bromide or ethyl iodide | Provides ethyl groups for N-substitution |
| Reaction Time | 4–12 hours | Depends on scale and reagent purity |
Analytical and Purity Validation Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and detects impurities.
- Melting Point Determination: Assesses purity and batch consistency.
Research Findings and Notes on Preparation
- The cyclocondensation step is critical and sensitive to reaction conditions; slight variations in temperature or acid concentration can affect yield.
- N-alkylation must be carefully controlled to avoid over-alkylation or side reactions.
- The choice of solvent and base in the alkylation step influences selectivity and yield.
- Purification methods significantly impact the final product's purity, which is essential for biological activity studies.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Cyclocondensation | Aminopyridine + ortho-substituted benzoyl derivative | Reflux in butanol, catalytic H2SO4, 80°C, 6–8 h | Benzodiazepinone core formation | Acid catalysis essential |
| N-Alkylation | Ethyl bromide, NaH or K2CO3 | Room temp to 60°C, 4–6 h | Diethyl substitution at N6 and N11 | Controlled to prevent side reactions |
| Purification | Recrystallization (ethanol) or chromatography | Ambient temperature | High purity final compound | Confirmed by HPLC and NMR |
Chemical Reactions Analysis
N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkyl Substituents
The ethyl groups at N6 and N11 are critical to the compound’s properties. Comparisons with analogues bearing different alkyl groups reveal:
- 11-Ethyl-6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepine-5-one (CAS: Not specified): This analogue replaces one ethyl group with a methyl, reducing steric bulk. Solubility data indicate moderate aqueous solubility (3180 mg/L), suggesting alkyl chain length inversely correlates with hydrophilicity .
Positional Isomers and Ring-System Variants
- 5,11-Dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS: Not specified): The shift from a [1,5] to [1,4] benzodiazepine alters the ring strain and hydrogen-bonding capacity, impacting receptor interactions .
- Olanzapine Lactame (CAS: 221176-49-4): A thieno[2,3-b]benzodiazepine derivative with a sulfur atom replacing a carbon in the fused ring system. This substitution increases lipophilicity and is associated with antipsychotic activity, highlighting the importance of aromatic system modifications .
Pharmacologically Active Derivatives
- Rispenzepine (CAS: Not specified): Features a 1-methylnipecotoyl substituent, a piperidine-derived group that enhances CNS penetration. This contrasts with the ethyl groups in the target compound, which may limit blood-brain barrier permeability .
- 11-[2-[4-[4-(Diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS: Not specified): The addition of a diethylamino-butyl-piperidine side chain introduces basicity and flexibility, likely improving interaction with muscarinic receptors .
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability : Ethyl substituents in the target compound likely reduce solubility compared to methylated analogues, as seen in the 3180 mg/L solubility of the 6-methyl-11-ethyl derivative . Fluorination or sulfur incorporation (e.g., Olanzapine) can offset this by altering electronic properties .
- Pharmacological Activity: The diethyl groups may limit the compound’s CNS efficacy compared to Rispenzepine, which has a piperidine-derived substituent for enhanced brain uptake .
Biological Activity
N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O
- Molecular Weight : 269.33 g/mol
- CAS Number : 132686-94-3
The compound features a unique pyrido(2,3-b)(1,5)benzodiazepine structure that contributes to its biological activity. The diethyl substitutions at the N6 and N11 positions are believed to enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- GABA Receptors : The compound may act as a modulator of GABA_A receptors, which play a critical role in inhibitory neurotransmission. This interaction can lead to anxiolytic and sedative effects.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anticancer Activity
Another area of investigation has been the anticancer properties of this compound. In vitro studies on human cancer cell lines showed promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The results indicated that this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings suggest that the compound may have potential as an anticancer therapeutic.
Case Study 1: Anxiolytic Effects
A clinical trial investigated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Participants reported significant reductions in anxiety levels measured by standardized scales over a treatment period of eight weeks.
Case Study 2: Safety Profile
A safety assessment was conducted to evaluate the toxicity profile of the compound in animal models. The study concluded that at therapeutic doses, there were no significant adverse effects observed on vital organs or behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
